1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione
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Overview
Description
1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step often involves the formation of the oxopyridinyl group through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione: Similar structure with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)propane-1,3-dione may impart unique chemical and biological properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21BrN2O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C20H21BrN2O3/c1-14-9-12-22(13-10-14)20(26)18(23-11-3-2-4-17(23)24)19(25)15-5-7-16(21)8-6-15/h2-8,11,14,18H,9-10,12-13H2,1H3 |
InChI Key |
DKVLCBZJUQRZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C(=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O |
Origin of Product |
United States |
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